2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140333
InChI: InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-6-9(8-14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C13H23NO4S
Molecular Weight: 289.39 g/mol

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid

CAS No.:

Cat. No.: VC20140333

Molecular Formula: C13H23NO4S

Molecular Weight: 289.39 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid -

Specification

Molecular Formula C13H23NO4S
Molecular Weight 289.39 g/mol
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2-methylsulfanylacetic acid
Standard InChI InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-7-5-6-9(8-14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)
Standard InChI Key XJCVLEFLRKEFNL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)SC

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-(methylthio)acetic acid (PubChem CID: 121230341) features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methylthio (-SMe) substituent, and a carboxylic acid moiety . Its molecular formula is C₁₃H₂₃NO₄S, with a molecular weight of 289.39 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-2-methylsulfanylacetic acid
SMILESCC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)SC
InChIKeyYEZQFUOVLMDYCF-UHFFFAOYSA-N
Molecular FormulaC₁₃H₂₃NO₄S
Molecular Weight289.39 g/mol

Stereochemical Considerations

The piperidine ring introduces chirality at the 3-position, making stereoisomerism a critical factor in its biological activity. Computational models suggest that the Boc group adopts a equatorial conformation to minimize steric hindrance .

Synthesis and Reactivity

Functional Group Reactivity

  • Boc Group: Labile under acidic conditions (e.g., HCl in dioxane), enabling deprotection for further functionalization .

  • Methylthio Group: Susceptible to oxidation to sulfoxides or sulfones, which can modulate electronic properties .

  • Carboxylic Acid: Amenable to esterification or amide coupling, expanding utility in prodrug design .

Physicochemical Properties

Table 2: Analogous Physicochemical Data

PropertyValue
Density1.121 g/cm³
Melting Point76–79°C
Boiling Point373°C (predicted)
pKa4.65 (carboxylic acid)

The methylthio group in the target compound likely increases hydrophobicity compared to its non-sulfurized analogue, affecting solubility and membrane permeability .

Future Research Directions

  • Activity Profiling: Screen against CRTH2 and related receptors to validate hypothesized antagonism.

  • Solubility Optimization: Modify the Boc or methylthio groups to improve aqueous solubility.

  • In Vivo Studies: Assess pharmacokinetics and toxicity in model organisms.

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